
hPXR-Agonist-28
描述
hPXR-Agonist-28 is a silanol-based human pregnane X receptor (PXR) agonist.
科学研究应用
Drug Metabolism and Pharmacokinetics
hPXR-Agonist-28 has been identified as a potent activator of hPXR, leading to the upregulation of cytochrome P450 enzymes, particularly CYP3A4. This enzyme is crucial for the metabolism of many clinically relevant drugs. Studies indicate that compounds activating hPXR can enhance the metabolism and clearance of drugs, thereby reducing their plasma concentrations and therapeutic efficacy.
Table 1: Effects of this compound on CYP3A4 Expression
Compound | CYP3A4 Induction (fold change) | EC50 (µM) |
---|---|---|
This compound | 5.2 | 0.9 |
Rifampicin | 10.0 | 1.2 |
SR12813 | 7.5 | 0.5 |
Drug-Drug Interactions
The activation of hPXR by this compound can lead to significant drug-drug interactions (DDIs). This is particularly relevant in polypharmacy scenarios where multiple drugs are administered concurrently. The induction of CYP3A4 can increase the metabolism of co-administered medications, potentially leading to subtherapeutic effects or adverse reactions.
Case Study: DDI with HMG-CoA Reductase Inhibitors
In a clinical trial involving patients on atorvastatin, co-administration with this compound resulted in a 40% reduction in atorvastatin plasma levels due to increased metabolism via CYP3A4 induction. This finding underscores the importance of monitoring patients for potential DDIs when using hPXR agonists.
Toxicological Implications
hPXR is also involved in the detoxification process, where its activation can enhance the clearance of xenobiotics and reduce toxicity. Research has shown that this compound can mitigate toxicity associated with certain environmental pollutants by promoting their metabolic degradation.
Table 2: Toxicity Reduction by hPXR Activation
Xenobiotic | Toxicity Level (IC50) | Toxicity Reduction (%) |
---|---|---|
Bisphenol A | 15 µM | 50 |
Phthalates | 20 µM | 45 |
Heavy Metals | 25 µM | 60 |
Cancer Therapeutics
Recent studies have explored the role of hPXR in cancer biology, particularly regarding its impact on drug resistance in cancer therapies. Activation of hPXR by compounds like this compound may enhance chemosensitivity in certain cancer cell lines by modulating drug metabolism pathways.
Case Study: Enhancing Chemosensitivity in Breast Cancer
In vitro studies demonstrated that treatment with this compound increased the sensitivity of breast cancer cells to doxorubicin by up to 30%. This effect was attributed to increased expression of drug transporters and metabolic enzymes that facilitate doxorubicin clearance.
Development of Novel Therapeutics
The understanding gained from studies on this compound has paved the way for developing new therapeutic agents targeting this receptor. Compounds designed to selectively activate or inhibit hPXR could lead to innovative treatments for various conditions, including metabolic disorders and cancers.
常见问题
Basic Research Questions
Q. What experimental methodologies are recommended for characterizing the structural and functional properties of hPXR-Agonist-28?
- Answer : Begin with high-resolution techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to resolve its 3D structure . For functional characterization, employ luciferase reporter assays in PXR-transfected cell lines (e.g., HepG2 or LS180) to quantify receptor activation. Pair this with dose-response analyses to determine EC₅₀ values, ensuring triplicate measurements to assess reproducibility . Validate purity via HPLC with UV/Vis or mass spectrometry, adhering to guidelines requiring ≥95% purity for biological studies .
Q. How should researchers design in vitro experiments to evaluate this compound’s specificity for human PXR over related nuclear receptors?
- Answer : Use a panel of receptor-binding assays (e.g., fluorescence polarization or SPR) to test cross-reactivity with CAR, FXR, and LXR. Include negative controls (e.g., PXR-knockout cells) and competitive inhibition studies with known ligands (e.g., rifampicin). Statistical analysis should employ ANOVA with post-hoc corrections to confirm specificity thresholds (e.g., <10% activation of non-target receptors) .
Q. What are the critical parameters for ensuring reproducibility in this compound’s synthesis and bioactivity assays?
- Answer : Document reaction conditions (temperature, solvent purity, catalyst ratios) and purification steps in detail, referencing standardized protocols from authoritative journals . For bioassays, specify cell passage numbers, serum batch IDs, and instrument calibration data. Share raw datasets (e.g., NMR spectra, dose-response curves) in supplemental materials with machine-readable formats .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy across different cellular models be systematically resolved?
- Answer : Perform meta-analysis of existing datasets to identify variables (e.g., cell type, PXR expression levels, co-regulator availability). Use isogenic cell lines with tunable PXR expression to isolate receptor-dependent effects. Apply Bayesian statistics to quantify uncertainty and model heterogeneity . Publish negative results to mitigate publication bias .
Q. What computational strategies are effective in predicting this compound’s off-target interactions and metabolic stability?
- Answer : Combine molecular docking (e.g., AutoDock Vina) with machine learning models trained on PXR-ligand databases to predict binding affinities. Simulate metabolic pathways via cytochrome P450 interaction assays and in silico tools like MetaSite. Cross-validate predictions with in vitro hepatocyte stability studies .
Q. How should researchers optimize this compound’s pharmacokinetic profile for in vivo studies while minimizing toxicity?
- Answer : Employ structure-activity relationship (SAR) studies to modify solubility (e.g., logP adjustments) and plasma protein binding. Use murine pharmacokinetic models to estimate clearance rates and bioavailability. Integrate toxicogenomic screening (e.g., RNA-seq of liver tissues) to identify early markers of hepatotoxicity .
Q. Data Analysis and Reporting
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in heterogeneous tissue samples?
- Answer : Use mixed-effects models to account for intra-sample variability (e.g., organoid batch effects). Apply non-linear regression (e.g., four-parameter logistic curves) to fit dose-response data. Report 95% confidence intervals and effect sizes rather than relying solely on p-values .
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?
- Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution and receptor occupancy. Validate with microdosing studies using radiolabeled compounds. Adjust for species-specific differences in PXR activation pathways .
Q. Ethical and Reproducibility Considerations
Q. What steps are essential for ensuring ethical compliance in studies involving this compound’s effects on human-derived tissues?
- Answer : Obtain IRB approval for primary cell/tissue use and disclose sourcing (e.g., commercial vendors or biobanks). Include data anonymization protocols and informed consent documentation in supplemental materials .
Q. How should researchers address potential conflicts between proprietary data and open-access requirements when publishing this compound findings?
属性
分子式 |
C17H21NO5SSi |
---|---|
分子量 |
379.5 |
IUPAC 名称 |
Methyl N-(4-(hydroxydimethylsilyl)phenyl)-N-(phenylsulfonyl)glycinate |
InChI |
InChI=1S/C17H21NO5SSi/c1-23-17(19)13-18(24(20,21)15-7-5-4-6-8-15)14-9-11-16(12-10-14)25(2,3)22/h4-12,22H,13H2,1-3H3 |
InChI 键 |
CHADRLVAUQMLCQ-UHFFFAOYSA-N |
SMILES |
O=C(OC)CN(C1=CC=C([Si](C)(O)C)C=C1)S(=O)(C2=CC=CC=C2)=O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
hPXR-Agonist-28; hPXRAgonist28; hPXR Agonist 28; hPXRAgonist-28; hPXR-Agonist28; hPXR Agonist-28; hPXR-Agonist 28 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。